molecular formula C21H25N5O2 B2957345 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887458-30-2

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2957345
CAS No.: 887458-30-2
M. Wt: 379.464
InChI Key: OYGRNEZBVJNIBT-UHFFFAOYSA-N
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Description

The compound 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidinone derivative characterized by:

  • Core structure: A pyrazolo[3,4-d]pyrimidin-4-one scaffold, a bicyclic system with nitrogen-rich heterocycles.
  • A 2-(azepan-1-yl)-2-oxoethyl chain at the 5-position, featuring a seven-membered azepane ring linked via an acetyl group.

Properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-15-8-7-9-18(16(15)2)26-20-17(12-23-26)21(28)25(14-22-20)13-19(27)24-10-5-3-4-6-11-24/h7-9,12,14H,3-6,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGRNEZBVJNIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-amino-3,5-dimethylpyrazole with ethyl acetoacetate to form an intermediate, which is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The azepane ring is introduced through a nucleophilic substitution reaction, where the appropriate azepane derivative reacts with the intermediate compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the phosphorylation of key proteins required for cell cycle progression .

Comparison with Similar Compounds

Core Structure Variations

Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-ones
  • Example: 6-Substituted Phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one () Key difference: Fusion of a thiazole ring to the pyrazolo-pyrimidinone core. However, the target compound’s azepane side chain may improve solubility compared to thiazolo derivatives .
Pyrrolo[2,3-d]pyrimidinones
  • Example: 5-(3-chloro-4-fluorophenyl)-7-cyclopropyl-3-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]-pyrrolo[2,3-d]pyrimidin-4-one () Key difference: Replacement of the pyrazole ring with a pyrrole moiety. Impact: Pyrrolo-pyrimidinones exhibit distinct hydrogen-bonding patterns, which may reduce off-target effects compared to pyrazolo analogs. The azepane chain in the target compound could confer longer metabolic half-life due to increased lipophilicity .

Substituent Variations

Aryl Group Modifications
  • Example: 1-(3,5-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one () Key difference: 3,5-dimethylphenyl vs. 2,3-dimethylphenyl substitution.
Side Chain Variations
  • Example : 2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one ()
    • Key difference : Sulfanyl linkage vs. direct acetyl attachment in the target compound.
    • Impact : The sulfanyl group may reduce metabolic stability compared to the acetyl linker, which is less prone to oxidation .

Pharmacological and Physicochemical Properties

Property Target Compound 1-(3,5-dimethylphenyl)-pyrazolo[3,4-d]pyrimidinone Pyrazolo-thiazolo-pyrimidinone
Molecular Weight ~428.5 g/mol ~268.3 g/mol ~395.4 g/mol
LogP (Predicted) ~3.5 (azepane increases lipophilicity) ~2.8 ~2.9
Melting Point Not reported Not reported 165–168°C (analog in )
Synthetic Yield Not reported Not reported 71–79% ()
  • Key Observations :
    • The azepane side chain in the target compound significantly increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
    • Thiazolo-fused analogs exhibit higher melting points, suggesting greater crystallinity and stability .

Biological Activity

The compound 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H20_{20}N4_{4}O2_{2}
  • Molecular Weight : 300.36 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The mechanism of action primarily involves the inhibition of cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation.

Case Study Findings

  • In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines:
    • Non-Small Cell Lung Cancer (NSCLC) : GI50 values ranged from 0.04 μM to 11.4 μM , indicating strong antiproliferative activity.
    • Renal Cancer Cells : Similar potency was observed, suggesting a broad spectrum of anticancer activity.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown activity against various bacterial strains.

Key Results

  • A derivative was tested against:
    • E. coli
    • S. aureus
    • Klebsiella pneumoniae

The results indicated promising antimicrobial effects comparable to established antibiotics.

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of CDKs : Leads to cell cycle arrest and apoptosis in cancer cells.
  • Anti-inflammatory Pathways : Inhibits the expression of inflammatory cytokines.
  • Antimicrobial Effects : Interferes with bacterial cell wall synthesis or function.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related pyrazole derivatives:

Compound NameBiological ActivityKey Features
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineAnticancerSimilar scaffold
Pyrido[2,3-d]pyrimidin-5-oneAntiproliferativeKnown for antimicrobial properties
Pyrimidino[4,5-d][1,3]oxazineAnti-inflammatoryExhibits analgesic effects

Uniqueness

This compound is unique due to its specific structural features that confer distinct biological activities. Its ability to inhibit CDKs and induce apoptosis in cancer cells sets it apart from other similar compounds.

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